molecular formula C26H18S2 B14736219 9H,9'H-9,9'-Bithioxanthene CAS No. 10496-86-3

9H,9'H-9,9'-Bithioxanthene

Cat. No.: B14736219
CAS No.: 10496-86-3
M. Wt: 394.6 g/mol
InChI Key: RFNRPJOXKCJDIV-UHFFFAOYSA-N
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Description

9H,9’H-9,9’-Bithioxanthene is a chemical compound characterized by its unique structure, which includes two thioxanthene units connected through a central bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-9,9’-Bithioxanthene typically involves the reaction of thioxanthene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the central bond between the two thioxanthene units. The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of 9H,9’H-9,9’-Bithioxanthene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 9H,9’H-9,9’-Bithioxanthene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thioxanthene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Thioxanthene sulfoxides and sulfones.

    Reduction: Reduced thioxanthene derivatives.

    Substitution: Halogenated thioxanthenes.

Scientific Research Applications

9H,9’H-9,9’-Bithioxanthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9H,9’H-9,9’-Bithioxanthene exerts its effects is primarily through its interaction with biological molecules. Its aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions makes it a candidate for modulating oxidative stress pathways in cells.

Comparison with Similar Compounds

    Thioxanthene: A single-unit structure similar to one half of 9H,9’H-9,9’-Bithioxanthene.

    Xanthene: Lacks the sulfur atoms present in thioxanthene and bithioxanthene.

    Dibenzothiophene: Contains sulfur atoms but differs in the arrangement of the aromatic rings.

Uniqueness: 9H,9’H-9,9’-Bithioxanthene is unique due to its dual thioxanthene structure, which imparts distinct electronic and chemical properties.

Properties

CAS No.

10496-86-3

Molecular Formula

C26H18S2

Molecular Weight

394.6 g/mol

IUPAC Name

9-(9H-thioxanthen-9-yl)-9H-thioxanthene

InChI

InChI=1S/C26H18S2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16,25-26H

InChI Key

RFNRPJOXKCJDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4C5=CC=CC=C5SC6=CC=CC=C46

Origin of Product

United States

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